

Technical Support Center: Prevention of Third Phase Formation in Solvent Extraction

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Compound of Interest

Compound Name: *Dibutyl phosphate*

Cat. No.: *B049430*

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the prevention of third phase formation, particularly when **Dibutyl Phosphate** (DBP) is present in the solvent extraction system.

Frequently Asked Questions (FAQs)

Q1: What is third phase formation in solvent extraction?

A1: Third phase formation is an undesirable phenomenon where the organic phase in a liquid-liquid extraction system splits into two distinct organic layers: a light phase and a dense, heavy phase.^[1] This heavy phase, often called the "third phase," is typically rich in the extracted metal complexes, the extractant, and acidic components.^{[1][2]} The formation of this third phase can disrupt separation operations, lead to the accumulation of fissile isotopes in nuclear applications, and complicate accurate separation in equipment like centrifugal extractors.^[2]

Q2: What is the role of **Dibutyl Phosphate** (DBP) in third phase formation?

A2: **Dibutyl Phosphate** (DBP) is a primary degradation product of Tributyl Phosphate (TBP), a common extractant. DBP is known to promote the formation of a third phase.^[2] It has a strong complexing ability with various metal ions, including actinides, and can inhibit their stripping from the organic phase.^{[2][3]} These metal-DBP complexes can have limited solubility in the organic diluent, leading to their separation as a distinct, heavy phase.^[4]

Q3: What are the primary factors that influence third phase formation?

A3: Several factors can influence the formation of a third phase, including:

- Concentration of DBP and other extractants: Higher concentrations of DBP can increase the likelihood of third phase formation.[2]
- Concentration of extracted metal ions: High concentrations of metals like plutonium, uranium, and thorium can lead to the formation of a third phase.[1][4]
- Temperature: Lower temperatures generally facilitate the formation of a third phase.[2]
- Aqueous phase acidity: High nitric acid concentrations can contribute to third phase formation.[1][5]
- Nature of the diluent: The type of organic diluent used can affect the solubility of the metal-extractant complexes.[4]

Q4: How can third phase formation be prevented or mitigated?

A4: Several strategies can be employed to prevent or mitigate third phase formation:

- Solvent Washing: Regularly washing the organic solvent with a basic solution, such as sodium carbonate, can effectively remove acidic degradation products like DBP.[6]
- Use of Phase Modifiers: Adding a "modifier" to the organic phase can improve the solubility of the extracted complexes. Common modifiers include long-chain alcohols like 1-octanol or even TBP itself.[2][4]
- Temperature Control: Operating the extraction process at a moderately elevated temperature can often prevent the formation of a third phase.[4]
- Control of Metal and Acid Concentrations: Maintaining the concentrations of metal ions and nitric acid below the thresholds for third phase formation is a crucial operational parameter.
[1][5]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting third phase formation during your experiments.

Symptom	Possible Cause	Suggested Solution
Observation of a second, denser organic layer after extraction.	High concentration of metal-DBP complexes exceeding their solubility in the diluent.	1. Reduce Metal Loading: Decrease the concentration of the metal ion in the aqueous feed. 2. Solvent Wash: Perform a solvent wash procedure to remove DBP (see Experimental Protocols). 3. Increase Temperature: Gradually increase the temperature of the system and observe if the third phase redissolves. 4. Add a Modifier: Introduce a phase modifier like 1-octanol to the organic phase.
Emulsion or "crud" formation at the aqueous-organic interface.	Presence of fine solid particles or high concentrations of certain metal complexes.	1. Filtration: Filter the aqueous feed to remove any suspended solids. 2. Centrifugation: Centrifuge the mixed phases to break the emulsion. 3. Adjust pH: A slight adjustment of the aqueous phase pH might help in some cases.
Difficulty in stripping the extracted metal from the organic phase.	Strong complexation of the metal by DBP.	1. Solvent Wash: A thorough solvent wash to remove DBP is highly recommended. 2. Use of a more potent stripping agent: Consider using a stripping solution with a higher concentration of the stripping agent.
Precipitate formation in the organic phase.	Formation of insoluble metal-DBP salts.	1. Dilution: Dilute the organic phase with more diluent. 2. Solvent Wash: Remove DBP through a solvent wash.

Quantitative Data

The following table summarizes the limiting organic concentration (LOC) for plutonium under various conditions, which is the maximum concentration of the metal in the organic phase before a third phase is formed.

TBP Concentration (vol %)	Aqueous HNO ₃ (M)	Temperature (°C)	Limiting Organic Pu(IV) Concentration (g/L)	Reference
30	~7	Room Temperature	~35	[7]
30	~7	Room Temperature	Reduced in the presence of Pu(VI)	[7]
15	Not specified	Not specified	Not specified	[3]

Note: The presence of DBP will lower these limiting concentrations. For instance, in a Tc(IV)-HNO₃/HDBP-n-dodecane system, no third phase was observed with 15% v/v TBP/15% v/v HDBP, but it did occur with 30% HDBP.[\[2\]](#)[\[8\]](#)

Experimental Protocols

Protocol for Solvent Washing with Sodium Carbonate

This protocol describes a standard procedure for removing acidic degradation products like DBP from a TBP-based solvent.

Materials:

- Used organic solvent (e.g., 30% TBP in dodecane)
- 2.5% (w/v) Sodium Carbonate (Na₂CO₃) solution
- Dilute Nitric Acid (HNO₃) solution (e.g., 0.1 M)

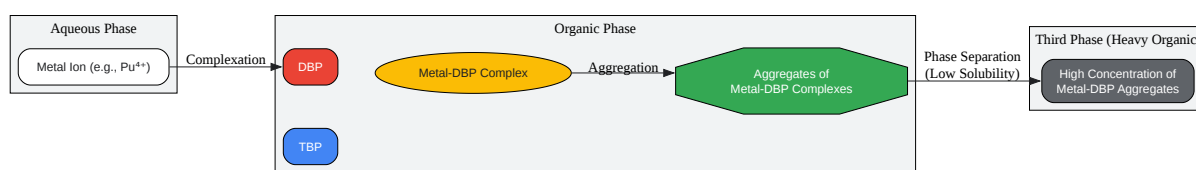
- Separatory funnel or mixer-settler
- pH indicator paper or pH meter

Procedure:

- First Carbonate Wash:
 - Place the used organic solvent in a separatory funnel.
 - Add an equal volume of 2.5% sodium carbonate solution.
 - Shake the funnel vigorously for 2-3 minutes, periodically venting to release any pressure buildup.
 - Allow the phases to separate completely. The aqueous phase will be the lower layer.
 - Drain and collect the aqueous (bottom) layer.
- Acid Wash:
 - To the remaining organic phase in the separatory funnel, add an equal volume of dilute nitric acid.
 - Shake for 2-3 minutes and allow the phases to separate.
 - Drain and discard the aqueous (bottom) layer. This step neutralizes any remaining carbonate.
- Second Carbonate Wash:
 - Repeat the first carbonate wash step to ensure complete removal of acidic impurities.
- Final Water Wash (Optional):
 - Wash the organic phase with an equal volume of deionized water to remove any entrained salts.
 - Allow the phases to separate and drain the aqueous layer.

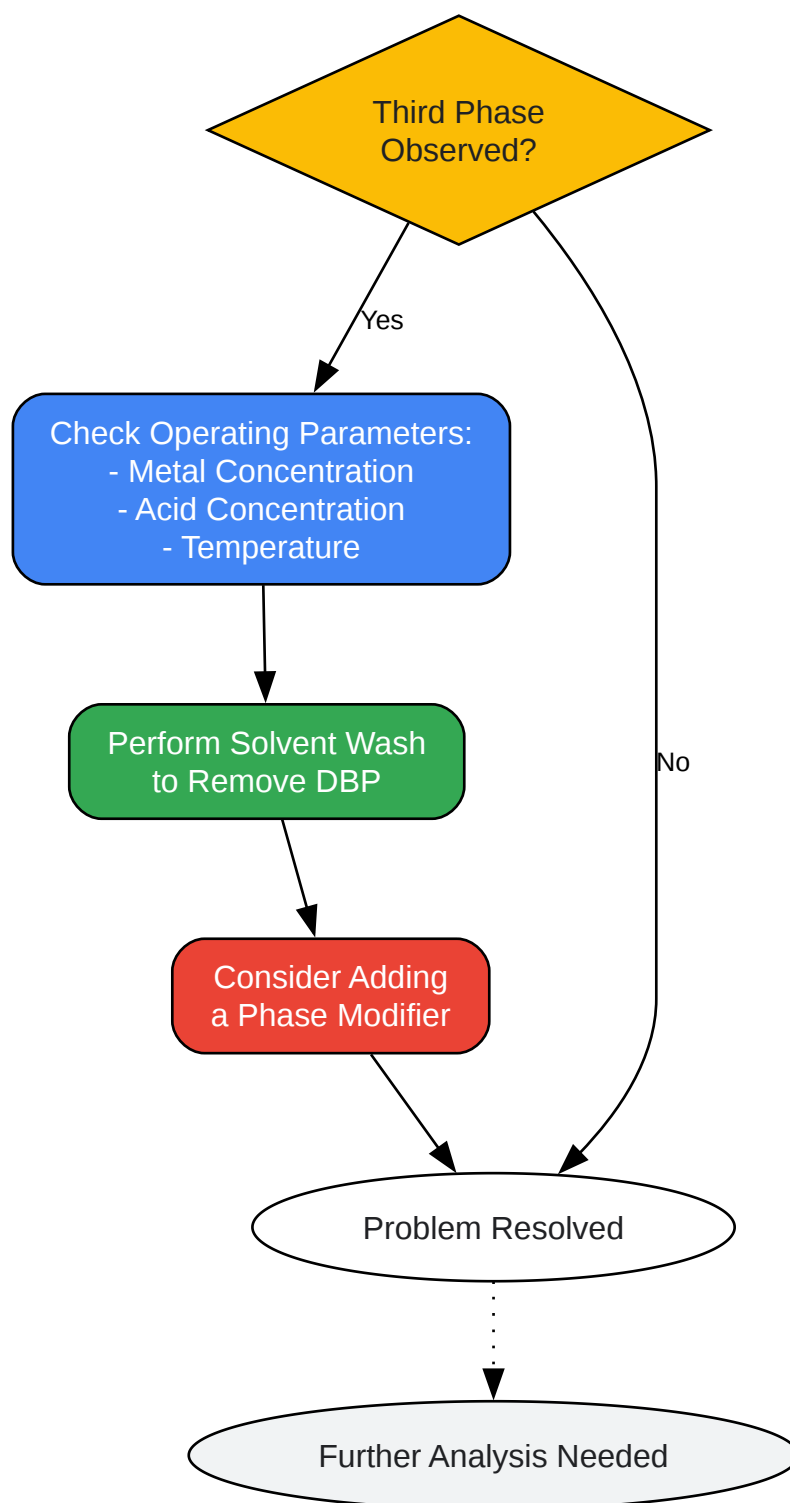
- Solvent Recovery:
 - The washed organic solvent is now ready for reuse. It is advisable to analyze a small sample for residual DBP to confirm the effectiveness of the wash.

Visualizations



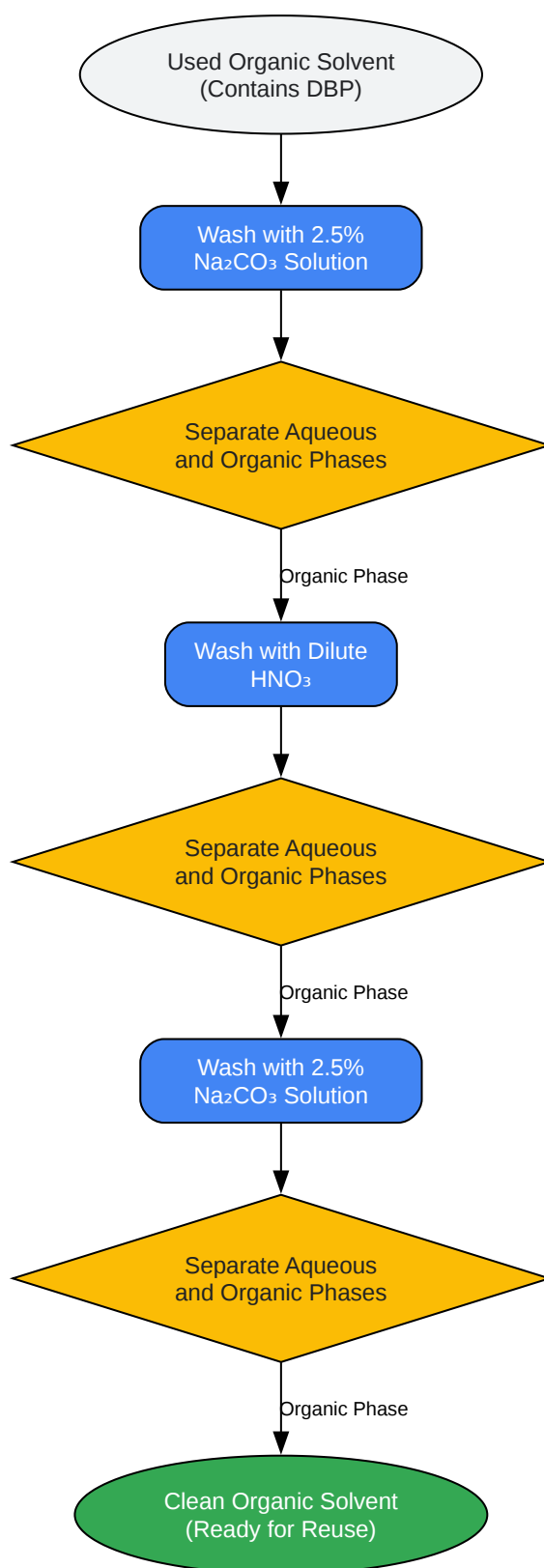
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Caption: Mechanism of DBP-induced third phase formation.



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Caption: Troubleshooting workflow for third phase formation.



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